molecular formula C19H14ClN3O2S B11437821 6-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine

6-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine

Cat. No.: B11437821
M. Wt: 383.9 g/mol
InChI Key: NHGIWPFDYBRFCV-UHFFFAOYSA-N
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Description

6-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine is a synthetic organic compound that belongs to the class of imidazo[1,2-a]pyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine typically involves multi-step organic reactions. The starting materials may include 2,3-dihydro-1,4-benzodioxin, thiophene, and imidazo[1,2-a]pyridine derivatives. Common synthetic routes may involve:

    Nucleophilic substitution: reactions to introduce the chloro group.

    Cyclization: reactions to form the imidazo[1,2-a]pyridine core.

    Coupling reactions: to attach the thiophene and benzodioxin moieties.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic routes to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring.

    Reduction: Reduction reactions may target the imidazo[1,2-a]pyridine core.

    Substitution: The chloro group can be a site for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, alcohols.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential therapeutic applications, such as anti-inflammatory or anticancer agents.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, imidazo[1,2-a]pyridines can interact with various molecular targets, such as enzymes, receptors, or DNA. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine derivatives: Known for their diverse biological activities.

    Thiophene-containing compounds: Often used in medicinal chemistry for their bioactivity.

    Benzodioxin derivatives: Known for their potential therapeutic applications.

Properties

Molecular Formula

C19H14ClN3O2S

Molecular Weight

383.9 g/mol

IUPAC Name

6-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-thiophen-2-ylimidazo[1,2-a]pyridin-3-amine

InChI

InChI=1S/C19H14ClN3O2S/c20-12-3-6-17-22-18(16-2-1-9-26-16)19(23(17)11-12)21-13-4-5-14-15(10-13)25-8-7-24-14/h1-6,9-11,21H,7-8H2

InChI Key

NHGIWPFDYBRFCV-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC3=C(N=C4N3C=C(C=C4)Cl)C5=CC=CS5

Origin of Product

United States

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